4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
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Overview
Description
4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid is an organic compound that features both imidazole and isoxazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method starts with the preparation of 1H-imidazole and 5-methylisoxazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing enzyme activity or receptor binding. The isoxazole ring may contribute to the compound’s stability and reactivity, enhancing its biological effects.
Comparison with Similar Compounds
Imidazole derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid and 3,5-dimethylisoxazole are structurally related.
Uniqueness: 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid is unique due to the combination of imidazole and isoxazole rings in a single molecule
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6/h2-3,5H,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJENJEJHBPHCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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